Reduced Lipophilicity Versus Ethyl Quinazoline-6-carboxylate Enhances Aqueous Compatibility in Biochemical Assays
The methyl ester demonstrates a significantly lower computed partition coefficient (XLogP3 = 1.5) compared to the ethyl ester (XLogP3 = 2.0), representing a ~0.5 log unit reduction in lipophilicity [1]. This difference translates to an approximately threefold lower predicted octanol-water partition ratio, which is expected to improve aqueous solubility and reduce non-specific protein binding in biochemical and cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (methyl ester) |
| Comparator Or Baseline | Ethyl quinazoline-6-carboxylate: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = −0.5; ~3-fold lower predicted partition ratio |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity reduces the risk of compound aggregation and non-specific binding, making the methyl ester a more assay-compatible intermediate when screening kinase or antifungal targets where false positives due to promiscuous inhibition are a concern.
- [1] PubChem. Methyl quinazoline-6-carboxylate (CID 6534923) and Ethyl quinazoline-6-carboxylate (CID 58387953). XLogP3 values computed by PubChem 2021.05.07. View Source
